molecular formula C16H12N4O3S2 B2822311 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 393567-13-0

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2822311
CAS No.: 393567-13-0
M. Wt: 372.42
InChI Key: QBBSUENTEYMNEK-UHFFFAOYSA-N
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Description

“5-Benzylthio-1H-tetrazole” is a chemical compound with the molecular formula C8H8N4S . It’s used in scientific research and has been mentioned in the context of DNA synthesis .


Synthesis Analysis

The synthesis of 5-Benzylthio-1H-tetrazole and its derivatives has been carried out effectively using ultrasound . This method has shown to increase the efficiency of the reactions and can be a good alternative to conventional methods .


Chemical Reactions Analysis

The chemical reactions involving “5-Benzylthio-1H-tetrazole” have been studied computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions .

Scientific Research Applications

For instance, studies on nitro aromatic hydrocarbons and nitroimidazole derivatives highlight the genotoxicity and carcinogenicity of such compounds, focusing on their high mutagenicity for bacteria and mammalian cells and their potential for inducing lung cancer due to exposure to particulate pollutants containing nitro compounds (Tokiwa et al., 1994). Additionally, nitroimidazole derivatives like benznidazole have been evaluated for their efficacy in treating infections such as Trypanosoma cruzi, indicating a potential therapeutic application beyond their mutagenic risks (Andrade et al., 1996).

The research also extends into the metabolic pathways and elimination profiles of related compounds, such as the study on the metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage, which offers insights into the body's processing of chemically related substances (Moos et al., 2016).

Safety and Hazards

According to the safety data sheet, “5-Benzylthio-1H-tetrazole” is a flammable solid that may cause skin irritation, serious eye damage, and respiratory irritation .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-14(12-6-8-13(9-7-12)20(22)23)17-15-18-19-16(25-15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBSUENTEYMNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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